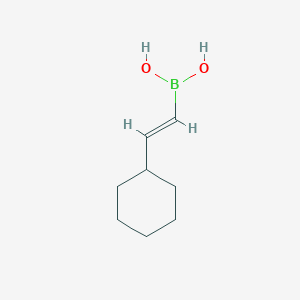

(2-Cyclohexylvinyl)boronic acid

説明

(2-Cyclohexylvinyl)boronic acid (CAS: 37490-33-8) is a boronic acid derivative featuring a cyclohexyl group attached to a vinyl backbone. Its molecular formula is C₈H₁₅BO₂, with a molecular weight of 154.01 g/mol . The compound exists predominantly in the trans-configuration, as indicated by its IUPAC name trans-(2-cyclohexylvinyl)boronic acid. Key physical properties include a melting point of 106–111°C, a boiling point of 283.7°C, and a density of 1.078 g/cm³ . The cyclohexyl group confers significant hydrophobicity, which may influence its solubility and reactivity in aqueous environments.

特性

IUPAC Name |

[(E)-2-cyclohexylethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRJOMMIILHLCG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1CCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1CCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Group Variations

Boronic acids exhibit diverse biological and chemical behaviors depending on their substituents. Below is a comparative analysis of (2-cyclohexylvinyl)boronic acid with structurally related compounds:

Table 1: Comparative Analysis of Boronic Acid Derivatives

Key Findings from Comparative Studies

Antiproliferative Activity :

- Hydroxyl- and phenanthryl-substituted boronic acids exhibit sub-micromolar IC₅₀ values in triple-negative breast cancer (4T1) models, attributed to interactions with serine proteases or transcription factors .

- In contrast, (2-cycloclohexylvinyl)boronic acid lacks reported cytotoxicity data, suggesting its hydrophobicity may limit bioavailability or target engagement in similar assays.

Enzyme Inhibition: Bifunctional aryl boronic acids (e.g., FL-166) achieve nanomolar Kᵢ values against proteases due to dual interactions with active-site serines . The triazole-substituted analog in shows enhanced β-lactamase inhibition, highlighting the role of heterocycles in improving potency . (2-Cyclohexylvinyl)boronic acid’s lack of polar or bifunctional groups may limit its utility in enzyme targeting.

Solubility and Reactivity: Compounds with hydroxyl or triazole groups (e.g., 6-hydroxynaphthalen-2-yl boronic acid) demonstrate better aqueous solubility, critical for in vitro assays . Precipitates formed by pyren-1-yl and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acids () underscore the challenges of balancing lipophilicity and solubility.

Diol Binding and Sensing :

- Boronic acids with electron-deficient aromatic rings (e.g., azobenzene derivatives) show tunable diol-binding affinities under visible light, useful in dynamic hydrogels .

- The cyclohexylvinyl group’s steric bulk may hinder diol complexation compared to planar aryl boronic acids, as seen in studies of saccharide sensing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。